5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
The compound 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methylphenyl group, and an oxazole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution: reactions to introduce the chlorophenyl group.
Cyclization: reactions to form the oxazole ring.
Condensation: reactions to link the different parts of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include other triazole and oxazole derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For example:
Triazole derivatives: Known for their antifungal and antibacterial properties.
Oxazole derivatives: Studied for their potential use in pharmaceuticals and agrochemicals.
The uniqueness of This compound
Properties
Molecular Formula |
C22H18ClN5O3 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C22H18ClN5O3/c1-12-6-8-14(9-7-12)20-24-17(13(2)31-20)11-27-19-18(25-26-27)21(29)28(22(19)30)16-5-3-4-15(23)10-16/h3-10,18-19H,11H2,1-2H3 |
InChI Key |
JGMACGANYJAZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3 |
Origin of Product |
United States |
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